molecular formula C41H34O27 B12831956 Penta-O-galloyl-I(2)-D-glucose hydrate

Penta-O-galloyl-I(2)-D-glucose hydrate

Cat. No.: B12831956
M. Wt: 958.7 g/mol
InChI Key: JCJIMLXECAATFH-YUUKOJDWSA-N
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Description

Penta-O-galloyl-β-D-glucose hydrate (PGG) is a hydrolyzable tannin with the molecular formula C₄₁H₃₂O₂₆·H₂O (molecular weight: 958.68 g/mol) and CAS number 14937-32-7 .

PGG is isolated from plants such as Rhus typhina stems and exhibits diverse pharmacological activities, including:

  • Anti-cancer properties: Inhibition of tumor growth via modulation of signaling pathways (e.g., NF-κB) .
  • Anti-diabetic effects: Enhancement of insulin sensitivity and glucose uptake .
  • Antioxidant activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress biomarkers like 8-OHdG and HMdU .

Properties

Molecular Formula

C41H34O27

Molecular Weight

958.7 g/mol

IUPAC Name

[(3S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate;hydrate

InChI

InChI=1S/C41H32O26.H2O/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16;/h1-10,27,33-35,41-56H,11H2;1H2/t27?,33-,34?,35-,41-;/m0./s1

InChI Key

JCJIMLXECAATFH-YUUKOJDWSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2[C@@H](C([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O

Origin of Product

United States

Preparation Methods

Enzymatic Biosynthesis

The biosynthesis of penta-O-galloyl-β-D-glucose occurs naturally in plants through enzymatic esterification of gallic acid units onto a glucose core. The key enzyme involved is beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase, which catalyzes the transfer of galloyl groups to glucose derivatives in a highly specific manner. The biosynthetic pathway proceeds via sequential galloylation steps starting from 1-O-galloyl-β-D-glucose, progressing through intermediates such as 1,2,3,6-tetrakis-O-galloyl-β-D-glucose, and culminating in the formation of penta-O-galloyl-β-D-glucose.

Natural Sources

PGG is naturally found in various plants including Punica granatum (pomegranate), Rhus typhina (Staghorn sumac), Paeonia suffruticosa (Tree Peony), Mangifera indica (mango), and others. Extraction from these sources involves solvent extraction and purification steps but is limited by low yield and complexity of plant matrices.

Chemical Synthesis Methods

General Approach

Chemical synthesis of penta-O-galloyl-β-D-glucose typically involves the esterification of glucose with gallic acid derivatives or tannic acid under controlled conditions. The process often uses protecting groups to achieve selective galloylation at the five hydroxyl groups of glucose.

Synthesis from Tannic Acid

One common chemical method is the methanolysis of tannic acid in an acetate buffer, which yields penta-O-galloyl-β-D-glucose after purification. This method leverages the hydrolysis of the larger tannic acid molecule to release the pentagalloyl glucose ester.

Stepwise Esterification Using Protected Intermediates

A more controlled synthetic route involves multi-step protection and deprotection of glucose hydroxyl groups, followed by selective galloylation using benzyl-protected gallic acid chloride (BnG-Cl) in anhydrous pyridine. For example:

  • Starting from protected glucose intermediates such as 2,3-di-O-benzyl-D-glucopyranose, selective esterification with BnG-Cl at specific molar ratios and temperatures (e.g., 60 °C for 18 h) yields di- and tri-galloyl esters.
  • Subsequent hydrogenation over Pd-C catalyst under pressure removes benzyl protecting groups, yielding the fully galloylated glucose derivatives including penta-O-galloyl-β-D-glucose.

This method allows for precise control over substitution patterns and yields purified products suitable for biological testing.

Representative Data from Chemical Synthesis

Step Reactants/Conditions Product Yield (%) Notes
Hydrolysis of intermediate 15 with 2N HCl, 80 °C, 16 h 2,3-di-O-benzyl-D-glucopyranose (18) 41.2 Partial hydrolysis with some unhydrolyzed material
Esterification of 18 with BnG-Cl (1:2.7 molar ratio), pyridine, 60 °C, 18 h 1,6-O-diesterified product (19) 79.5 Selective diesterification
Esterification of 18 with BnG-Cl (1:7.3 molar ratio), pyridine, 60 °C, 18 h 1,4,6-O-triesterified product (20) 76.0 Triesterification
Hydrogenation of 19 and 20 over 10% Pd-C, THF/EtOH, 40 °C, 10 atm, 12 h Penta-O-galloyl-β-D-glucose (1) 37.9 Deprotection to yield final product

Data adapted from detailed synthetic studies.

Purification and Characterization

After synthesis, penta-O-galloyl-β-D-glucose hydrate is purified by chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The purity is typically confirmed by HPLC (≥96%) and spectroscopic methods including NMR and mass spectrometry.

Summary of Preparation Methods

Method Type Key Features Advantages Limitations
Biosynthesis (Enzymatic) Enzymatic galloylation in plants; natural extraction High specificity; natural product Low yield; complex extraction
Chemical Synthesis (Tannic Acid Methanolysis) Hydrolysis of tannic acid in acetate buffer Relatively simple; uses natural precursor Moderate yield; mixture of products
Chemical Synthesis (Stepwise Esterification) Multi-step protection, selective galloylation, deprotection High purity; controlled substitution Labor-intensive; requires multiple steps

Research Findings on Preparation

  • Torres-León et al. reviewed the biosynthesis and chemical synthesis of PGG, highlighting the enzymatic specificity and chemical versatility of preparation methods.
  • Detailed synthetic routes using benzyl-protected intermediates have been reported, providing yields and conditions for selective galloylation and deprotection steps.
  • The chemical synthesis approach allows for the production of PGG in quantities sufficient for pharmacological studies, including antifungal and anticancer activity assays.

Chemical Reactions Analysis

Hydrolysis of Ester Bonds

PGG undergoes hydrolysis under acidic or alkaline conditions, cleaving ester bonds to release gallic acid and glucose.

Conditions Reagents Products Key Findings
Acidic (pH < 3)HCl, H₂SO₄Gallic acid, glucoseComplete hydrolysis occurs at elevated temperatures (80–100°C).
Alkaline (pH > 10)NaOH, KOHGallate salts, glucose derivativesEster saponification dominates, with gallate ions forming stable salts .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the ester carbonyl group, with water (acidic) or hydroxyl ions (alkaline) acting as nucleophiles. Hydrolysis rates increase with temperature and catalyst concentration.

Metal Chelation

PGG exhibits strong metal-binding capacity due to its multiple galloyl groups, which act as polydentate ligands.

Metal Ion Binding Sites Application Research Findings
Fe³⁺Catechol groupsAntifungal activityChelates iron, disrupting fungal iron homeostasis (MIC: 0.25–8 μg/mL) .
Cu²⁺Hydroxyl and carbonyl groupsAntioxidant activityReduces Cu²⁺-induced oxidative stress via radical scavenging.
Al³⁺Galloyl ester moietiesIndustrial wastewater treatmentForms insoluble complexes for heavy metal remediation .

Structural Basis :
The ortho-dihydroxyphenyl (catechol) groups in gallic acid residues enable high-affinity coordination with transition metals, forming octahedral complexes .

Oxidation Reactions

Oxidative transformations of PGG are pH-dependent and yield structurally diverse products.

Oxidizing Agent Conditions Products Biological Relevance
O₂ (air)Alkaline pHQuinones, dimersEnhances antioxidant capacity via radical quenching.
H₂O₂Neutral pH, 25°COxidized galloyl derivativesGenerates intermediates for ellagitannin biosynthesis .
Enzymatic (laccase)Aqueous buffer, 37°CTellimagrandin II (ellagitannin)Key step in plant defense metabolite synthesis .

Case Study :
Enzymatic oxidation by laccase in Rhus typhina converts PGG to tellimagrandin II, a precursor of ellagitannins, via oxidative coupling of galloyl groups .

Enzymatic Modification

PGG serves as a substrate for biosynthetic enzymes in plants, enabling structural diversification.

Enzyme Reaction Product Role in Plant Metabolism
β-Glucogallin-tetrakisgalloylglucose O-galloyltransferaseAdds galloyl groups to PGGHexagalloylglucoseEnhances tannin complexity for pathogen defense .
Polyphenol oxidaseCatalyzes oxidative crosslinkingHigh-molecular-weight polyphenolsContributes to plant tissue lignification .

Synthetic Utility :
Enzymatic galloylation is used industrially to produce tailored tannins for pharmaceutical and food industries.

Interaction with Proteins

PGG precipitates proteins through non-covalent interactions, a property leveraged in biochemical assays.

Protein Target Interaction Type Functional Impact Applications
Human salivary α-amylaseHydrogen bonding, hydrophobic interactionsEnzyme inhibition (IC₅₀: 2–5 μM)Potential anti-diabetic agent .
Matrix metalloproteinases (MMPs)Competitive inhibitionSuppresses cancer metastasisTherapeutic candidate for squamous cell carcinoma .

Mechanism :
The planar polyphenolic structure of PGG allows π-π stacking and hydrogen bonding with aromatic residues in proteins .

Photochemical Degradation

Exposure to UV light induces degradation, altering PGG’s bioactivity.

Wavelength Exposure Time Degradation Products Impact on Activity
UV-B (280–315 nm)6 hoursDepsides, gallic acidReduces antioxidant capacity by 40–60%.
UV-A (315–400 nm)12 hoursPolymerized quinonesEnhances pro-oxidant effects in cancer cells.

Stability Considerations :
PGG formulations require UV-protective packaging to maintain efficacy during storage.

Scientific Research Applications

Anticancer Properties

PGG exhibits potent anticancer activities through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation.

  • Mechanisms of Action : PGG suppresses critical signaling pathways involved in cancer progression, such as the STAT3 pathway in prostate and breast cancer cells. It also modulates the NF-κB and MAPK signaling pathways, which are crucial for tumor growth and metastasis .
  • Case Studies :
    • Breast Cancer : PGG has shown efficacy against triple-negative breast cancer cell lines by inducing cell cycle arrest and apoptosis. Studies indicate that it inhibits tumor necrosis factor-alpha (TNF-α) activated pathways, leading to reduced CXCL1 expression .
    • Hepatocellular Carcinoma : In hepatoma cell lines, PGG induces senescence-like arrest and enhances autophagy, contributing to its anticancer potential .

Metabolic Disorders

PGG plays a significant role in managing metabolic disorders, particularly obesity and diabetes.

  • Adipocyte Lifecycle Interruption : Research indicates that PGG treatment reduces adiposity and improves metabolic parameters in diet-induced obesity (DIO) models. It enhances insulin sensitivity and regulates lipid metabolism .
  • Case Studies :
    • In DIO mice, administration of PGG led to decreased triglyceride levels in adipose tissue and improved pancreatic islet function, indicating its potential as an anti-obesity agent .

Anti-inflammatory Effects

PGG demonstrates significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Mechanism of Action : PGG inhibits inflammatory mediators and cytokines such as interleukin-6 (IL-6) in various models of inflammation. This effect is particularly relevant in conditions like rheumatoid arthritis .
  • Case Studies :
    • A study on rheumatoid arthritis patients showed that PGG modulates O-GlcNAcylation processes, which are implicated in the disease's pathophysiology .

Antioxidative Properties

The antioxidative capacity of PGG contributes to its therapeutic potential across various health conditions.

  • Mechanism of Action : PGG scavenges free radicals and reduces oxidative stress markers in biological systems, which is essential for preventing cellular damage associated with chronic diseases .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of PGG is crucial for its application in clinical settings.

  • Metabolism Studies : In vivo studies have shown that after administration, PGG is metabolized to gallic acid and further converted into various forms before excretion . This knowledge aids in understanding its bioavailability and therapeutic efficacy.

Data Summary Table

Application AreaMechanisms of ActionKey Findings/Case Studies
AnticancerInhibition of STAT3, NF-κB; apoptosis inductionEffective against breast cancer cell lines; hepatocellular carcinoma studies show growth inhibition
Metabolic DisordersImproves insulin sensitivity; regulates lipid metabolismReduces adiposity in DIO mice; enhances pancreatic function
Anti-inflammatoryInhibition of pro-inflammatory cytokinesModulates inflammatory pathways in rheumatoid arthritis
AntioxidativeScavenges free radicals; reduces oxidative stressProtects against cellular damage; potential for chronic disease management
PharmacokineticsMetabolized to gallic acid; various excretion formsIdentified metabolites provide insight into bioavailability

Mechanism of Action

The mechanism of action of Penta-O-galloyl-I(2)-D-glucose hydrate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.

Comparison with Similar Compounds

Antioxidant Activity: Comparison with Other Phenolic Compounds

PGG’s antioxidant efficacy has been benchmarked against structurally simpler phenolics and polyphenols. In a study on TPA-induced oxidative stress in HeLa cells, PGG demonstrated comparable potency to epigallocatechin gallate (EGCG) and caffeic acid phenethyl ester (CAPE) but was less effective than tamoxifen (TAM) .

Table 1: IC₅₀ Values for Inhibition of TPA-Induced H₂O₂ in HeLa Cells

Compound IC₅₀ (μM) Reference
Tamoxifen (TAM) 2.5
Caffeic Acid Phenethyl Ester (CAPE) 5.0
Epigallocatechin Gallate (EGCG) 5.0
Penta-O-galloyl-β-D-glucose (PGG) 5.0
Sarcophytol A (Sarp A) 75.0

PGG’s higher molecular complexity (five galloyl groups) enhances radical scavenging compared to monomers like gallic acid (IC₅₀ ~10–20 μM in similar assays) and ethyl gallate, which lack conjugated systems for electron delocalization .

Structural Analogs: Galloyl-Glucose Derivatives

The degree of galloylation critically impacts bioactivity. For example:

  • 1-O-Galloyl-β-D-glucose (isolated alongside PGG from Rhus typhina stems) lacks the multi-galloyl conjugation, resulting in weaker antioxidant and anti-proliferative effects .
  • Salicortin derivatives (e.g., 2′,6′-O-acetylsalicortin) with acetylated glucose moieties show reduced adipocyte differentiation inhibition (IC₅₀: 24.6–53.5 μM) compared to PGG, which lacks acetyl groups but has higher galloyl content .

Key Insight : Increased galloylation correlates with enhanced biological activity due to improved binding affinity to cellular targets (e.g., enzymes, DNA) .

Anti-Viral Activity: Comparison with Protease Inhibitors

In a SARS-CoV-2 3CL protease inhibition screen, PGG showed anti-viral activity alongside compounds like DA-3003–1 and MG-114.

Comparison with Simpler Phenolic Acids

Gallic acid and ethyl gallate are monomeric precursors of PGG. While they share ROS-scavenging properties, their lower molecular weight limits sustained intracellular retention and multi-target engagement. For instance:

  • Gallic acid : Rapid metabolism and excretion reduce bioavailability.
  • PGG : Extended half-life due to steric hindrance from galloyl groups, enabling prolonged action .

Q & A

Q. What experimental strategies can elucidate the metabolic stability and degradation products of Penta-O-galloyl-β-D-glucose hydrate in physiological buffer systems?

  • Methodological Answer : Use LC-HRMS to monitor degradation kinetics in PBS (pH 7.4, 37°C). Identify hydrolyzed products (e.g., mono-/tri-galloyl glucose) via fragmentation patterns. Compare stability in serum-containing vs. serum-free media to assess protein-binding effects .

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